
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a hydrazinecarboxylate moiety, and a 3-hydroxybenzyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
准备方法
The synthesis of tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 3-hydroxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate undergoes various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazinecarboxylate moiety can undergo reduction reactions to form corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazinecarboxylate moiety makes it a valuable tool in bioconjugation reactions, where it can be used to label biomolecules for imaging and diagnostic purposes.
Medicine: Research has explored its potential as a prodrug, where the compound can be metabolized in the body to release active therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
tert-Butyl 1-(3-hydroxybenzyl)hydrazinecarboxylate can be compared with other similar compounds such as tert-butyl carbazate and 3-hydroxybenzyl chloride. While tert-butyl carbazate is primarily used as a protecting group in peptide synthesis, this compound offers additional reactivity due to the presence of the benzyl group. Similarly, 3-hydroxybenzyl chloride is a versatile intermediate in organic synthesis, but the incorporation of the hydrazinecarboxylate moiety in this compound enhances its utility in bioconjugation and medicinal chemistry.
属性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
tert-butyl N-amino-N-[(3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14(13)8-9-5-4-6-10(15)7-9/h4-7,15H,8,13H2,1-3H3 |
InChI 键 |
UGYCSODJTYLDNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


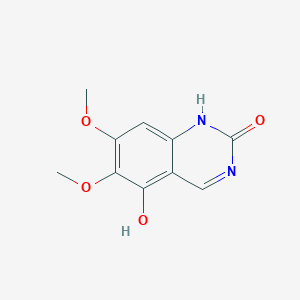
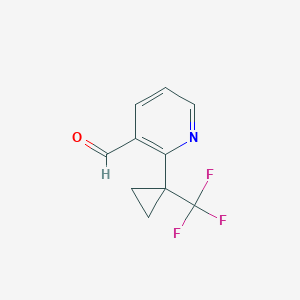
![disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B14795304.png)
![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)

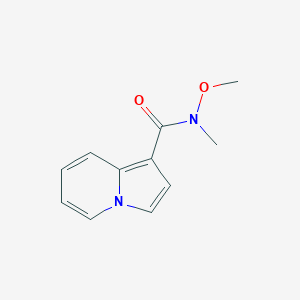
![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
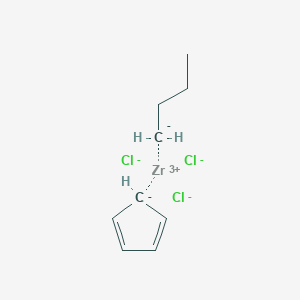
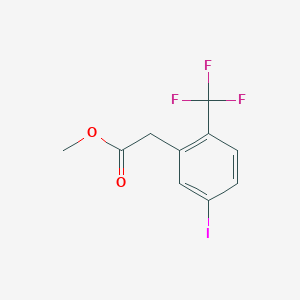
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)

![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
